molecular formula C9H8ClN3O2 B2413567 3-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 932236-38-9

3-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B2413567
CAS No.: 932236-38-9
M. Wt: 225.63
InChI Key: LDHGKDGYGMKXRC-UHFFFAOYSA-N
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Description

3-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with chlorine and methyl substituents at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-chloro-2,5-dimethylpyrazole with a suitable pyrimidine derivative in the presence of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids in the presence of palladium catalysts.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of ligands like triphenylphosphine.

Major Products Formed

    Substitution Reactions: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced pyrazolo[1,5-a]pyrimidine derivatives.

    Coupling Reactions: Formation of biaryl or diaryl derivatives.

Scientific Research Applications

3-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an antitumor agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Material Science: The compound’s unique photophysical properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

    Biological Studies: It is used as a probe to study enzyme mechanisms and interactions due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced materials and as a building block for more complex chemical entities.

Mechanism of Action

The mechanism of action of 3-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In medicinal chemistry, its antitumor activity is attributed to its ability to interfere with DNA synthesis and repair mechanisms, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

3-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

    3-Methyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid: Lacks the chlorine substituent, which may affect its reactivity and biological activity.

    3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid: The bromine substituent may confer different electronic and steric properties compared to chlorine.

    3-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid: The position of the carboxylic acid group is different, which can influence the compound’s chemical behavior and interactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-4-3-6(9(14)15)13-8(11-4)7(10)5(2)12-13/h3H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHGKDGYGMKXRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)C(=O)O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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